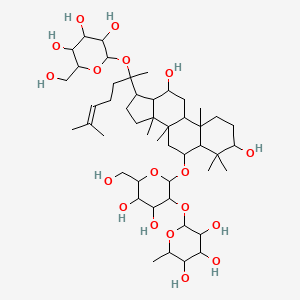

Ginsenoside Re

説明

Ginsenoside B2 is a triterpenoid saponin compound found in the roots of Panax ginseng and Panax quinquefolius. Ginsenosides are the primary active components responsible for the medicinal properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside B2 is known for its pharmacological benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .

準備方法

合成経路および反応条件: ジンセノサイドB2の合成は、基本的なトリテルペノイド骨格から始まり、複数のステップで行われます。このプロセスには、通常、糖部分があグリコン部分に結合するグリコシル化反応が含まれます。 グリコシルトランスフェラーゼを用いた酵素法が、特定のグリコシル化パターンを達成するために開発されました .

工業的生産方法: ジンセノサイドB2の工業的生産は、通常、高麗人参の根からの抽出および精製によって行われます。 高性能液体クロマトグラフィー(HPLC)や質量分析法(MS)などの高度な技術が、ジンセノサイドの定量分析と単離に使用されます . 遺伝子組み換え微生物の使用を含むバイオテクノロジー的手法も、大規模生産のために検討されています .

化学反応の分析

反応の種類: ジンセノサイドB2は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、分子に存在するヒドロキシル基を修飾することができます。

還元: 還元反応は、グリコシド結合を変えることができます。

置換: 置換反応は、特定の官能基を他の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルなどの試薬が、置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、薬理学的特性が変化したさまざまなジンセノサイドB2誘導体があります .

4. 科学研究の応用

ジンセノサイドB2は、幅広い科学研究に利用されています。

化学: グリコシル化反応やトリテルペノイド生合成の研究のためのモデル化合物として使用されます。

生物学: ジンセノサイドB2は、細胞シグナル伝達経路における役割や細胞プロセスへの影響について研究されています。

医学: 癌、炎症、神経変性疾患の治療に効果があることが示されています。

科学的研究の応用

Neuroprotective Effects

Ginsenoside Re exhibits notable neuroprotective effects, particularly in the context of neuroinflammatory disorders. Research indicates that this compound can inhibit pro-inflammatory cytokines and reactive oxygen species production in microglial cells stimulated by lipopolysaccharides (LPS). In a study, this compound was shown to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and various kinases involved in inflammation, thereby protecting hippocampal neurons from neurotoxicity induced by inflammatory mediators .

Key Findings:

- Mechanism : Inhibition of IL-6, TNF-α, and nitric oxide production.

- Cell Models : Utilized BV2 microglial cells and HT22 hippocampal neurons.

- Potential Applications : Treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The anti-inflammatory capabilities of this compound have been extensively studied. It has been demonstrated to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophage cells. The compound's efficacy is dose-dependent, suggesting its potential as a therapeutic agent for inflammatory diseases .

Summary Table: Anti-inflammatory Effects of this compound

| Study Reference | Cell Type | Cytokines Measured | Effect on Cytokines |

|---|---|---|---|

| BV2 Microglial | IL-6, TNF-α | Significant inhibition | |

| RAW 264.7 | TNF-α, IL-6 | Dose-dependent inhibition |

Renal Protection

This compound has been investigated for its protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In murine models, administration of this compound significantly reduced indicators of renal dysfunction and apoptosis associated with acute kidney injury. The study highlighted its antioxidant and anti-inflammatory properties as mechanisms for renal protection .

Key Findings:

- Model Used : Male ICR mice subjected to cisplatin-induced nephrotoxicity.

- Dosage : Administered at 25 mg/kg for 10 days.

- Results : Decreased levels of inflammatory cytokines and improved renal histopathology.

Metabolic Regulation

Research has also explored the role of this compound in metabolic disorders, particularly its effects on insulin sensitivity and glucose metabolism. Although some studies suggest limited impact on β-cell function in insulin-resistant subjects, this compound has shown promise in enhancing glucose uptake in skeletal muscle tissues .

Summary Table: Metabolic Effects of this compound

作用機序

ジンセノサイドB2は、複数の分子標的や経路を通じてその効果を発揮します。

抗炎症作用: プロ炎症性サイトカインの産生を阻害し、核因子κB(NF-κB)の活性を調節します。

抗癌作用: ジンセノサイドB2は、カスパーゼを活性化し、PI3K/Akt経路を阻害することによって、癌細胞のアポトーシスを誘導します。

類似化合物との比較

ジンセノサイドB2は、ジンセノサイドRb1、Rg1、Rh1などの他のジンセノサイドと比較されます。

ジンセノサイドRb1: 抗糖尿病作用と抗疲労作用で知られています。

ジンセノサイドRg1: 強力な神経保護作用と抗老化作用を示します。

ジンセノサイドRh1: 強力な抗炎症作用と抗癌作用があります。

独自性: ジンセノサイドB2は、その特定のグリコシル化パターンにより、独特の薬理学的プロファイルを有しており、これが独自性を生み出しています .

結論

ジンセノサイドB2は、科学研究や医学において多岐にわたる用途を持つ貴重な化合物です。その独特の化学構造と薬理学的特性により、現在も研究と産業の関心を集めています。

生物活性

Ginsenoside Re (Re) is a significant saponin derived from Panax ginseng, exhibiting a range of biological activities that have garnered attention in pharmacological research. This article delves into the multifaceted biological effects of this compound, supported by recent studies and data.

Overview of this compound

This compound belongs to the panaxatriol group of ginsenosides and has been identified as one of the primary active components in ginseng. Its chemical structure contributes to its diverse pharmacological properties, including anti-diabetic, neuroprotective, anti-inflammatory, and cardiovascular protective effects.

1. Anti-Diabetic Effects

Research indicates that this compound may influence glucose metabolism and insulin sensitivity. A study demonstrated that while this compound did not significantly improve β-cell function in insulin-resistant subjects, it did enhance insulin-mediated glucose uptake in muscle tissues from diet-induced insulin-resistant rodents .

Table 1: Summary of Anti-Diabetic Effects of this compound

| Study | Methodology | Findings |

|---|---|---|

| Han et al., 2011 | Isolated muscle strips | Enhanced glucose uptake in insulin-resistant models |

| Gao et al., 2022 | HepG2 cell model | No significant inhibitory effect on tumor cells; potential metabolic benefits |

2. Neuroprotective Properties

This compound has been shown to exert neuroprotective effects, particularly in models of cognitive impairment. It activates signaling pathways that promote neuronal survival and function. For instance, it enhances the expression of neurotrophic factors and modulates oxidative stress responses in neuronal cells .

Case Study: Neuroprotection Against Serotonergic Dysfunction

A study investigated the protective effects of this compound against serotonergic behaviors induced by 2,5-dimethoxy-4-iodo-amphetamine (DOI). The results indicated that this compound mitigated mitochondrial dysfunction and oxidative stress, suggesting its potential role as a therapeutic agent for serotonergic syndromes .

3. Cardiovascular Protection

This compound demonstrates protective effects on the cardiovascular system by improving endothelial function and reducing oxidative stress. In vitro studies have shown that it can inhibit apoptosis in vascular smooth muscle cells and reduce inflammation associated with cardiovascular diseases .

Table 2: Cardiovascular Protective Mechanisms of this compound

| Mechanism | Effect |

|---|---|

| Inhibition of Apoptosis | Reduces cell death in vascular tissues |

| Anti-Inflammatory Action | Lowers inflammatory markers in endothelial cells |

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : It activates pathways such as PI3K/Akt and ERK/CREB, which are crucial for cell survival and function.

- Antioxidant Properties : this compound exhibits antioxidant activity, reducing oxidative stress in various cell types.

- Regulation of Cytokines : It influences the expression of cytokines involved in inflammation and immune responses.

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAOOJDMFUQOKB-WCZZMFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317298 | |

| Record name | Ginsenoside Re | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

947.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52286-59-6 | |

| Record name | Ginsenoside Re | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52286-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Re | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside B2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginsenoside Re | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。